REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][CH:10]([OH:12])[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>O1CCCC1>[S:14]([O:12][CH:10]([CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:11])(=[O:16])(=[O:15])[CH3:13]
|
Name
|
|
Quantity
|
482 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCC(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
2250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not rise above 10° C.
|
Type
|
ADDITION
|
Details
|
(total addition time 4.5 hours)
|
Duration
|
4.5 h
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
WAIT
|
Details
|
was continued for an additional hour
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the supernate concentrated to a light yellow oil (2800 g.) which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in chloroform (2 liters)
|
Type
|
WASH
|
Details
|
washed with water (4×1 liter), brine (1×1 liter), charcoal
|
Type
|
ADDITION
|
Details
|
treated (50 g.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a light orange oil (687 g., 95% yield)
|
Type
|
CUSTOM
|
Details
|
This material was suitable for use without further purification
|
Name
|
|
Type
|
|
Smiles
|
S(C)(=O)(=O)OC(C)CCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |